REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][CH:13]=[C:12]([CH:15]=[O:16])[C:11]=2[CH:17]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][CH:13]=[C:12]([CH:15]=[O:16])[C:11]=2[CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.014 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(=CS2)C=O)C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvent is evaporated
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
The solid is washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(C(=CS2)C=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |